

What are the physical properties of 2,3,6-Tribromo-4-methylphenol?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,6-Tribromo-4-methylphenol*

Cat. No.: *B1354577*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3,6-Tribromo-4-methylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2,3,6-Tribromo-4-methylphenol** (CAS No. 36776-51-9). The information is compiled from various chemical data sources and is presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound.

Chemical Identity and Structure

2,3,6-Tribromo-4-methylphenol is a halogenated derivative of p-cresol. Its chemical structure consists of a phenol ring substituted with three bromine atoms and a methyl group.

- IUPAC Name: **2,3,6-Tribromo-4-methylphenol**
- Synonyms: 2,3,6-Tribromo-4-methyl phenol(TBC)[1][2]
- CAS Number: 36776-51-9[1][3]
- Molecular Formula: C₇H₅Br₃O[1][2]

Summary of Physical Properties

The following table summarizes the key physical properties of **2,3,6-Tribromo-4-methylphenol**. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Property	Value	Unit	Source(s)
Molecular Weight	344.83	g/mol	[1]
Appearance	White crystalline solid	-	[2]
Melting Point	96 - 99	°C	[1] [2]
Boiling Point	285.386	°C at 760 mmHg	[1]
Density	2.258	g/cm ³	[1] [2]
Flash Point	126.397	°C	[1]
Vapor Pressure	0.002	mmHg at 25°C	[1]
Refractive Index	1.655	-	[1]
pKa	6.25 ± 0.28	-	[1]
Solubility	Soluble in ethanol, ether, and chloroform.	-	[2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of **2,3,6-Tribromo-4-methylphenol** are not extensively detailed in the public domain, standard methodologies for solid organic compounds are applicable. The following are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **2,3,6-Tribromo-4-methylphenol** transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the **2,3,6-Tribromo-4-methylphenol** sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent.
- Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (96-99°C).
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
- The melting point is reported as this range.

Solubility Assessment

Objective: To qualitatively determine the solubility of **2,3,6-Tribromo-4-methylphenol** in various solvents.

Apparatus:

- Test tubes
- Vortex mixer
- Spatula
- Graduated cylinders or pipettes

Procedure:

- Place a small, measured amount (e.g., 10 mg) of **2,3,6-Tribromo-4-methylphenol** into separate test tubes.
- Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, ether, chloroform, hexane) to each test tube.
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
- Visually inspect the solution to determine if the solid has dissolved completely.
- If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "sparingly soluble."
- For sparingly soluble compounds, gentle heating can be applied to observe any change in solubility, noting that solubility often increases with temperature.

Synthesis and Workflow

2,3,6-Tribromo-4-methylphenol can be synthesized from p-methylphenol (p-cresol) through a multi-step bromination process. The general workflow involves the controlled addition of bromine to achieve the desired tribrominated product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,3,6-Tribromo-4-methylphenol**.

Applications in Research

2,3,6-Tribromo-4-methylphenol serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.^{[1][3]} In the pharmaceutical field, it has been used as a starting material for creating optical probes for coenzyme Q, which involves a fluorogenic transformation based on a quinone reduction/lactonization reaction.^{[1][3]} Additionally, due to its chemical nature, it possesses anti-corrosion and anti-bacterial properties, making it useful as a preservative in materials like wood and as a disinfectant for medical devices and in water treatment.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 36776-51-9,2,3,6-Tribromo-4-methylphenol | lookchem [lookchem.com]
- 2. 2,3,6-Tribromo-4-methyl phenol(TBC) [chembk.com]
- 3. 2,3,6-Tribromo-4-methylphenol | 36776-51-9 [chemicalbook.com]
- 4. To cite this document: BenchChem. [What are the physical properties of 2,3,6-Tribromo-4-methylphenol?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354577#what-are-the-physical-properties-of-2-3-6-tribromo-4-methylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com